molecular formula C13H19NO2 B14863799 Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester

Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester

Cat. No.: B14863799
M. Wt: 221.29 g/mol
InChI Key: CTXNJNQMBCIPLX-ZDUSSCGKSA-N
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Description

Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester is an organic compound that belongs to the class of amino acid esters It is a derivative of alanine, where the amino group is substituted with a 2-methyl-3-(P-methylphenyl) group, and the carboxyl group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester typically involves the esterification of the corresponding amino acid with ethanol in the presence of an acid catalyst. One common method is the reaction of the amino acid with ethanol and trimethylchlorosilane at room temperature, which provides good to excellent yields . Other methods include the use of protic acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or reagents like thionyl chloride and 2,2-dimethoxypropane .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of ion-exchange resins like Amberlyst™-15 can also be employed for the esterification process .

Chemical Reactions Analysis

Types of Reactions

Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Alanine, methyl ester: A simpler ester derivative of alanine.

    Alanine, ethyl ester: Another ester derivative with a different alkyl group.

    Phenylalanine, ethyl ester: An ester derivative of phenylalanine with a similar aromatic group.

Uniqueness

Alanine, 2-methyl-3-(P-methylphenyl), ethyl ester is unique due to the presence of the 2-methyl-3-(P-methylphenyl) group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-methyl-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-7-5-10(2)6-8-11/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1

InChI Key

CTXNJNQMBCIPLX-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)C)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C)N

Origin of Product

United States

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